molecular formula C14H15N3OS B3126635 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine CAS No. 335282-42-3

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B3126635
CAS No.: 335282-42-3
M. Wt: 273.36 g/mol
InChI Key: VIJZAHCMKFETQK-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with pyridine and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of pyridine-2-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base, followed by the introduction of piperazine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperidine
  • 1-(Pyridin-2-yl)-4-(furan-2-carbonyl)piperazine
  • 1-(Pyridin-2-yl)-4-(benzoyl)piperazine

Comparison: 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine is unique due to the presence of both pyridine and thiophene rings, which can confer distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. Similar compounds may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(12-4-3-11-19-12)17-9-7-16(8-10-17)13-5-1-2-6-15-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZAHCMKFETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine
Reactant of Route 2
1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine
Reactant of Route 3
1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine
1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine
Reactant of Route 5
1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine
Reactant of Route 6
1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine

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